Carbocisteine vs. N-Acetylcysteine (NAC) in COPD: Quantitative Ranking of Overall Efficacy
In a network meta-analysis of 7 RCTs involving 2,753 COPD patients, the comparative effectiveness of three mucolytics was quantitatively ranked. The analysis provided the following hierarchy of efficacy: erdosteine (600 mg/day) > carbocisteine (1500 mg/day) > N-acetylcysteine (NAC, 1200 mg/day) [1]. While carbocisteine was not the top-ranked agent, it demonstrated intermediate efficacy, positioned as superior to NAC in this comparative framework. The pairwise meta-analysis confirmed that mucolytic/antioxidant agents as a class significantly reduced the risk of acute exacerbation of COPD (AECOPD) with a relative risk (RR) of 0.74 (95% CI 0.68–0.80) [1]. This evidence establishes a clear, quantitative hierarchy, refuting the assumption that carbocisteine and NAC are interchangeable and providing procurement stakeholders with a data-driven basis for formulary positioning.
| Evidence Dimension | Rank of overall effectiveness (reduction in AECOPD risk and related outcomes) |
|---|---|
| Target Compound Data | Ranked 2nd among 3 agents (intermediate efficacy) |
| Comparator Or Baseline | Erdosteine (ranked 1st, highest efficacy); NAC (ranked 3rd, lowest efficacy) |
| Quantified Difference | Carbocisteine efficacy rank: 2 of 3; positioned between erdosteine (superior) and NAC (inferior). Class-level RR for AECOPD: 0.74 (95% CI 0.68–0.80). |
| Conditions | Network meta-analysis of 7 RCTs in COPD patients (N=2,753); doses: erdosteine 600 mg/day, carbocisteine 1500 mg/day, NAC 1200 mg/day |
Why This Matters
This quantifiable efficacy ranking provides a clear, evidence-based justification for selecting carbocisteine over NAC when intermediate efficacy is required, or for selecting erdosteine when maximal efficacy is the priority.
- [1] Rogliani P, Matera MG, Page C, Puxeddu E, Cazzola M, Calzetta L. Efficacy and safety profile of mucolytic/antioxidant agents in chronic obstructive pulmonary disease: a comparative analysis across erdosteine, carbocysteine, and N-acetylcysteine. Respir Res. 2019;20(1):104. View Source
